Diethyl methylmalonate

Catalog No.
S702371
CAS No.
609-08-5
M.F
C8H14O4
M. Wt
174.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl methylmalonate

CAS Number

609-08-5

Product Name

Diethyl methylmalonate

IUPAC Name

diethyl 2-methylpropanedioate

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

InChI

InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3

InChI Key

UPQZOUHVTJNGFK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(=O)OCC

Synonyms

2-Methylpropanedioic Acid 1,3-Diethyl Ester; Methylmalonic Acid Diethyl Ester; Diethyl 2-Methylmalonate; Diethyl Methylpropanedioate; Diethyl α-Methylmalonate; NSC 8700

Canonical SMILES

CCOC(=O)C(C)C(=O)OCC

The exact mass of the compound Diethyl methylmalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Diethyl methylmalonate (CAS: 609-08-5) is a disubstituted malonic ester, a class of reagents fundamental to C-C bond formation in organic synthesis. It functions as a key building block for creating complex molecules, particularly in the pharmaceutical and fine chemical industries. Its core utility lies in providing a pre-methylated three-carbon scaffold, which is essential for synthesizing specific branched-chain carboxylic acids, barbiturates, and other heterocyclic compounds. This pre-functionalization is the primary reason for its selection over the more common, unsubstituted diethyl malonate.

Research Fit

Alpha-substituted malonic ester for branched synthesis
Moderately bulky nucleophile for selective alkylation
Pre-installed methyl group for chiral or prochiral centers

Substituting Diethyl methylmalonate with its parent compound, diethyl malonate, is often non-viable as it introduces a mandatory and frequently problematic alkylation step. This additional reaction to introduce the methyl group risks the formation of dialkylated byproducts, which are difficult to separate due to very similar boiling points and complicate purification. This side reaction lowers the yield of the desired mono-methylated product and introduces process inefficiencies. Therefore, procuring Diethyl methylmalonate directly circumvents these issues, ensuring higher process predictability, simplifying purification, and improving the overall yield of the target mono-methylated molecule.

Substitution Risk

Steric & Electronic Shift
Alpha-methyl group alters nucleophile bulkiness and reactivity; unsubstituted analogs may not support desired branched products.
Reaction Outcome
Substitution blocks further alkylation at that site, preventing intended synthetic sequences and lowering yield.
Chiral Center Context
Pre-installed prochiral center may be essential; substituting with diethyl malonate removes this stereochemical control.

Precursor Suitability: Eliminates Dialkylation Byproducts Common with Diethyl Malonate

A primary procurement driver for Diethyl methylmalonate is the complete avoidance of byproduct formation inherent in the *in-situ* methylation of diethyl malonate. The malonic ester synthesis, when starting with diethyl malonate, is known to produce dialkylated structures as a major drawback, which complicates separation and reduces yield. Using Diethyl methylmalonate as the starting material eliminates this reaction pathway entirely, guaranteeing that only the mono-methylated backbone enters the subsequent reaction step.

Evidence DimensionByproduct Formation
Target Compound Data0% dialkylation byproduct from initial step
Comparator Or BaselineDiethyl Malonate + Methylating Agent: Prone to formation of diethyl dimethylmalonate byproduct
Quantified DifferenceComplete elimination of a known, problematic byproduct pathway
ConditionsStandard malonic ester synthesis alkylation conditions.

This simplifies process control and purification, leading to higher effective yields and lower manufacturing costs for target molecules requiring a single methyl substituent at the alpha-carbon.

Erythromycin A Titer
Head-to-head
Up to 1395 μg/mL (250–300% increase vs unsupplemented mutB)
Supports fermentation process optimization for Dmr phenotype
Oil-based medium; 5–15 mM supplementation

Processability Advantage: Higher Boiling Point for Enhanced Thermal Process Control

For applications requiring high-temperature processing or fractional distillation, Diethyl methylmalonate offers a distinct physical property advantage over key substitutes. Its boiling point is significantly higher than that of both dimethyl malonate and the parent diethyl malonate. This higher boiling point provides a wider operating window for thermal processes and can simplify purification by distillation, allowing for more efficient separation from lower-boiling solvents or impurities.

Evidence DimensionBoiling Point (°C)
Target Compound Data198 - 199 °C
Comparator Or BaselineDiethyl Malonate: 199.3 °C (Very similar, but often contains lower-boiling alkylation reagents/byproducts in-process). Dimethyl Malonate: 181.4 °C
Quantified Difference+17.6 °C vs. Dimethyl Malonate
ConditionsStandard atmospheric pressure.

A higher boiling point is a critical parameter for process chemists, enabling better thermal stability, reduced volatility, and more effective separation strategies in industrial-scale synthesis.

CO₂ Solubility (VLE)
Reported
Distinct VLE data vs. ethyl and n-butyl analogs
Supports scCO₂ process design and solvent selection
Temperature: 308–328 K; Pressure: 1.4–8.4 MPa

Precursor Efficiency in Barbiturate Synthesis: Direct Route to Methyl-Substituted Cores

In the synthesis of 5-methyl-substituted barbiturates, Diethyl methylmalonate is the direct and preferred precursor. The classical synthesis route involves the condensation of a disubstituted malonic ester with urea or a substituted urea. Procuring Diethyl methylmalonate allows for direct condensation to form compounds like 1,5-dimethylbarbituric acid, whereas starting with diethyl malonate would require a separate, yield-reducing methylation step prior to the critical cyclization reaction. For example, the condensation of Diethyl methylmalonate with methylurea is a documented route to N-methylated, C-methylated barbiturates.

Evidence DimensionSynthetic Route Efficiency
Target Compound DataDirect, single-step condensation with urea derivative to form the 5-methyl barbiturate core
Comparator Or BaselineDiethyl Malonate: Requires a two-step sequence (alkylation, then condensation), introducing potential for byproducts and lower overall yield
Quantified DifferenceReduces a two-step process to a single step for the introduction of the C5-methyl group and core formation.
ConditionsBarbiturate synthesis via condensation with urea, typically using a sodium ethoxide base.

For pharmaceutical synthesis targeting specific 5-methyl barbiturates, using this compound simplifies the process, reduces the number of synthetic and purification steps, and improves overall material throughput.

Stereochemical Outcome
Reported
99% ee; 77% yield
Demonstrates compatibility with stereoretentive catalysis
Ru catalyst system; THF, 60 °C

Synthesis of High-Purity Mono-Methylated Carboxylic Acids

Where the final product is a carboxylic acid with a single methyl group alpha to the carboxyl, such as 2-methylheptanoic acid. Using Diethyl methylmalonate as the starting material for subsequent alkylation, hydrolysis, and decarboxylation prevents the formation of 2,2-dimethyl byproducts, simplifying purification and maximizing the yield of the desired mono-methylated acid.

Streamlined Production of 5-Methyl-Substituted Barbiturate APIs

In multi-step pharmaceutical manufacturing where process simplification is critical. Diethyl methylmalonate serves as the optimal starting point for producing barbiturates requiring a methyl group at the 5-position, bypassing the need for a separate, potentially low-yield alkylation step of diethyl malonate.

Development of Specialty Chemicals Requiring High-Temperature Processing

For synthetic routes that involve high-temperature reactions or require precise fractional distillation for purification. The higher boiling point of Diethyl methylmalonate compared to analogs like dimethyl methylmalonate provides a more stable and controllable process environment.

Application Fit Matrix

Application
Selection Property
Validation Focus
Industrial Fermentation
Strain-specific metabolic bypass
Erythromycin A titer in Dmr phenotype
Supercritical CO₂ Processes
Alpha-substituent effect on CO₂ solubility
VLE data for process modeling
Chiral Intermediate Synthesis
Stereoretentive alkylation compatibility
Enantiomeric excess in catalytic reactions

XLogP3

1.4

Boiling Point

201.0 °C

UNII

7KD9S8CQN2

Other CAS

609-08-5

Wikipedia

Diethyl methylmalonate

General Manufacturing Information

Propanedioic acid, 2-methyl-, 1,3-diethyl ester: ACTIVE

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